molecular formula C9H13BO4 B1425356 (4-Ethoxy-3-methoxyphenyl)boronic acid CAS No. 1189126-30-4

(4-Ethoxy-3-methoxyphenyl)boronic acid

Cat. No.: B1425356
CAS No.: 1189126-30-4
M. Wt: 196.01 g/mol
InChI Key: CXTNPDZQQOJCFP-UHFFFAOYSA-N
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Description

(4-Ethoxy-3-methoxyphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of both ethoxy and methoxy groups attached to a phenyl ring, along with a boronic acid functional group. It is widely used in various chemical reactions, particularly in the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing (4-Ethoxy-3-methoxyphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar methods. The process involves the careful control of reaction conditions, such as temperature and reagent concentrations, to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxy-3-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Substitution: The ethoxy and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH), used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4), used for oxidation reactions.

Major Products

The major products formed from these reactions include biaryl compounds, phenols, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-Ethoxy-3-methoxyphenyl)boronic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Ethoxy-3-methoxyphenyl)boronic acid is unique due to the specific positioning of the ethoxy and methoxy groups on the phenyl ring, which can influence its reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in organic synthesis and other scientific applications.

Biological Activity

(4-Ethoxy-3-methoxyphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antioxidant properties. This article explores the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

The compound features an aromatic phenyl ring substituted with ethoxy and methoxy groups, which enhance its lipophilicity and biological activity. The boronic acid functionality allows for interactions with biological targets, especially in the context of drug discovery.

1. Anticancer Activity

Recent studies have demonstrated that boronic acid derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

  • Case Study : In a study evaluating the cytotoxicity of several boronic compounds against prostate cancer cells (PC-3), it was found that specific concentrations (5 µM) led to a reduction in cell viability to 33%, while healthy L929 fibroblast cells maintained a viability of 95% under similar conditions . This indicates a selective toxicity towards cancer cells.
CompoundCell LineConcentration (µM)Cell Viability (%)
B5PC-3533
B5L929595
B7PC-3544
B7L929571

2. Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been explored. Studies indicate that these compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

  • Research Findings : Inhibition zones for boronic compounds tested against bacteria ranged from 7 mm to 13 mm, demonstrating effective antimicrobial action .
MicroorganismInhibition Zone Diameter (mm)
Staphylococcus aureus10
Escherichia coli8
Pseudomonas aeruginosa9

3. Antioxidant Activity

The antioxidant potential of boronic acids is noteworthy as well. Various studies have employed methods such as DPPH and ABTS assays to evaluate the antioxidant capacity of these compounds.

  • Results : Phenyl boronic based ligands exhibited significant antioxidant activity comparable to standard antioxidants like α-Tocopherol and BHT .

The mechanism by which this compound exerts its biological effects is primarily through its interaction with specific molecular targets such as enzymes and receptors. The presence of the ethoxy and methoxy groups enhances binding affinity and selectivity towards these targets, potentially leading to inhibition or activation of critical pathways involved in cancer cell proliferation and microbial resistance .

Properties

IUPAC Name

(4-ethoxy-3-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO4/c1-3-14-8-5-4-7(10(11)12)6-9(8)13-2/h4-6,11-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTNPDZQQOJCFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716587
Record name (4-Ethoxy-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189126-30-4
Record name (4-Ethoxy-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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